4-Acetamido-3-hydroxybenzoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Acetamido-3-hydroxybenzoic acid is Neuraminidase , an enzyme found in Influenza A virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from the host cell after replication .
Mode of Action
This inhibition prevents the release of new virus particles from the host cell, thereby limiting the spread of the infection .
Biochemical Pathways
Given its target, it can be inferred that it impacts the life cycle of the influenza a virus . By inhibiting neuraminidase, the compound disrupts the normal replication and spread of the virus within the host organism .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary molecular effect of this compound is the inhibition of neuraminidase, which results in the prevention of the release of new Influenza A virus particles from the host cell . This can limit the spread of the virus within the host organism, potentially reducing the severity of the infection .
Biochemical Analysis
Biochemical Properties
4-Acetamido-3-hydroxybenzoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to have antibacterial effects against Streptomyces lividans . The nature of these interactions involves binding to specific sites on the enzymes or proteins, thereby modulating their activity. This compound’s ability to interact with biomolecules makes it a valuable subject of study in biochemical research.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its antibacterial properties suggest that it can disrupt bacterial cell function, leading to cell death. Additionally, its presence in human urine indicates that it may play a role in metabolic processes within the body . The compound’s impact on cell signaling and gene expression further underscores its significance in cellular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetamido-3-hydroxybenzoic acid can be synthesized from 6-Benzoxazolecarboxylic acid, 2-Methyl-, Methyl ester . The synthetic route involves the acetylation of 3-amino-4-hydroxybenzoic acid using acetic anhydride under acidic conditions .
Industrial Production Methods
the general approach involves large-scale acetylation reactions using acetic anhydride and appropriate catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
4-Acetamido-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its role in metabolic pathways and its antibacterial properties.
Medicine: Investigated for potential therapeutic applications due to its antibacterial effects.
Industry: Utilized in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoic acid: A functional parent of 4-Acetamido-3-hydroxybenzoic acid.
4-Hydroxybenzoic acid: The base structure from which this compound is derived.
3-Acetylamino-4-hydroxybenzoic acid: Another derivative with similar properties.
Uniqueness
This compound is unique due to its specific acetamido substitution, which imparts distinct antibacterial properties and makes it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
4-acetamido-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-7-3-2-6(9(13)14)4-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMQDIKMQHBQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329643 | |
Record name | 4-acetamido-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10098-40-5 | |
Record name | 4-acetamido-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-acetamido-3-hydroxybenzoic acid in amicetin biosynthesis?
A1: this compound is a key intermediate in the biosynthesis of amicetin. The research demonstrated that inactivation of either the benzoate coenzyme A (benzoate-CoA) ligase gene amiL or the N-acetyltransferase gene amiF in the amicetin-producing bacteria Streptomyces vinaceusdrappus NRRL 2363 resulted in the accumulation of both cytosamine and this compound. [] This finding indicates that these two compounds are precursors to amicetin and that the enzyme AmiF, an amide synthethase, plays a crucial role in linking cytosine and p-aminobenzoic acid (PABA) to form this compound, which is then further modified and incorporated into the final amicetin molecule.
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